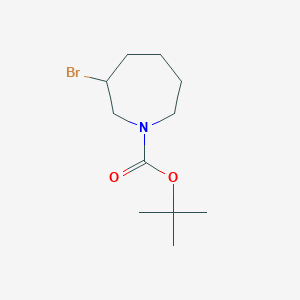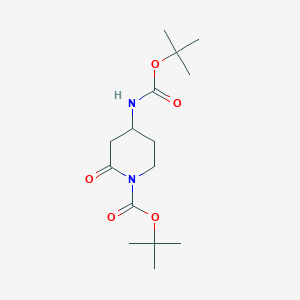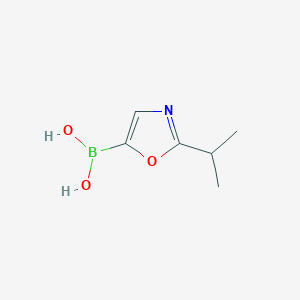
(2-Isopropyloxazol-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Isopropyloxazol-5-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to an isopropyl-substituted oxazole ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 2-isopropyloxazole with a boronic acid derivative under suitable conditions.
Cross-Coupling Reactions: It can also be prepared via cross-coupling reactions involving organoboron reagents and halides or pseudohalides.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve high yields and purity. The choice of reagents, solvents, and reaction conditions is tailored to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-boron compounds.
Reduction: Reduction reactions can convert the boronic acid group to boronic esters or borane derivatives.
Substitution: Substitution reactions can occur at the boronic acid group, leading to the formation of various boronic esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese(III) acetate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired product.
Major Products Formed:
Oxidation: Oxo-boron compounds.
Reduction: Boronic esters and borane derivatives.
Substitution: Boronic esters and amides.
Wissenschaftliche Forschungsanwendungen
(2-Isopropyloxazol-5-yl)boronic acid finds applications in:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which (2-Isopropyloxazol-5-yl)boronic acid exerts its effects depends on its specific application. In drug discovery, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context.
Vergleich Mit ähnlichen Verbindungen
Boronic Esters: These compounds share the boronic acid functionality but differ in their substituents and applications.
Pinacol Boronic Esters: These are structurally similar but have different substituents and reactivity profiles.
Uniqueness: (2-Isopropyloxazol-5-yl)boronic acid is unique due to its specific isopropyl-substituted oxazole ring, which imparts distinct chemical properties and reactivity compared to other boronic acids and esters.
Eigenschaften
IUPAC Name |
(2-propan-2-yl-1,3-oxazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BNO3/c1-4(2)6-8-3-5(11-6)7(9)10/h3-4,9-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSUGFGSHZJGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(O1)C(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

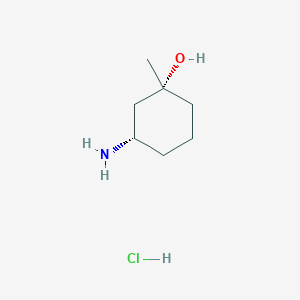
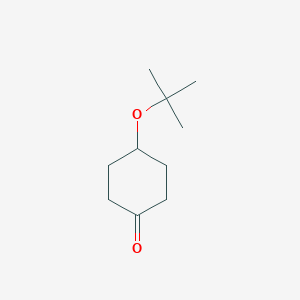
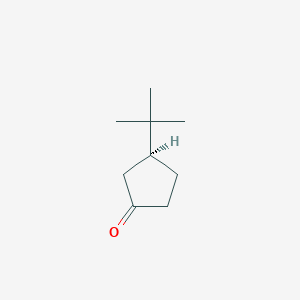
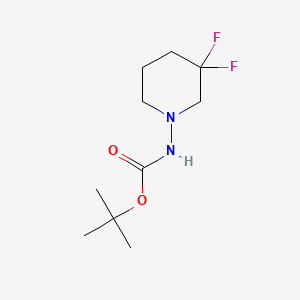
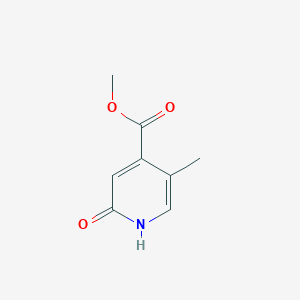
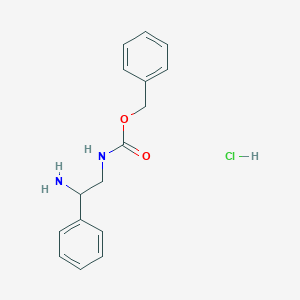
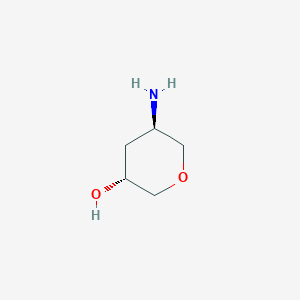
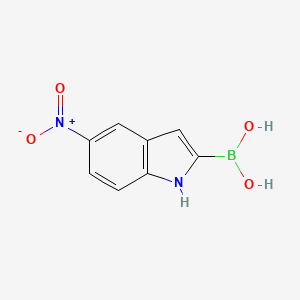
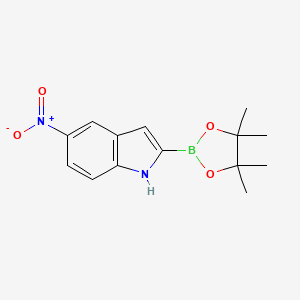
![(4R,5S)-2-azabicyclo[2.2.2]octan-5-ol](/img/structure/B8195825.png)
![(4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B8195839.png)
